

Technical Support Center: Stability of (Z)-Azoxystrobin Under Accelerated Storage Conditions

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **(Z)-Azoxystrobin** under accelerated storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard accelerated storage conditions for pesticide stability testing?

A1: Standard accelerated storage conditions, as recommended by regulatory bodies like the Collaborative International Pesticides Analytical Council (CIPAC) and the Environmental Protection Agency (EPA), typically involve storing the sample at an elevated temperature of $54 \pm 2^\circ\text{C}$ for 14 days.^{[1][2]} These conditions are designed to simulate a longer shelf-life at ambient temperatures.

Q2: How stable is Azoxystrobin under these accelerated conditions?

A2: (E)-Azoxystrobin, the predominant and biologically active isomer, is generally considered to be chemically stable under accelerated storage conditions.^[3] One study on a 25% suspension concentrate formulation showed a loss of only 2.54% of the active ingredient after 21 days at $54 \pm 2^\circ\text{C}$.^[1] Another source states it is chemically stable for at least 14 days at 54°C .^[3]

Q3: What is **(Z)-Azoxystrobin** and how is it formed?

A3: **(Z)-Azoxystrobin** is the geometric isomer of (E)-Azoxystrobin.[4] It is primarily formed through a process called photoisomerization when (E)-Azoxystrobin is exposed to light.[1][4] For this reason, it is often considered a relevant impurity in azoxystrobin formulations.[5][6]

Q4: Can the (Z)-isomer be formed under accelerated storage conditions in the absence of light?

A4: The available literature primarily focuses on the formation of the (Z)-isomer via photoisomerization.[1][4] While thermal degradation of azoxystrobin can occur, leading to various degradation products, the specific pathway and rate of thermal isomerization from the (E)- to the (Z)-isomer in the dark at elevated temperatures (such as 54°C) are not well-documented in the provided search results. Thermal degradation pathways are more commonly associated with cleavage of the molecule's ether linkage, hydrolysis, demethylation, and decarboxylation.[7]

Q5: What are the main degradation products of Azoxystrobin besides the (Z)-isomer?

A5: Besides the (Z)-isomer, a significant degradation product of azoxystrobin is its acid metabolite, (E)-2-{2-[6-(2-cyano-phenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxy-acrylic acid, formed through hydrolysis.[8] Other degradation products can arise from the cleavage of the ether linkage.[7]

Q6: How can I analyze for **(Z)-Azoxystrobin** during a stability study?

A6: A validated stability-indicating analytical method is crucial. A high-performance liquid chromatography method with a diode-array detector (HPLC-DAD) has been developed for the simultaneous determination of (E)-azoxystrobin and the **(Z)-azoxystrobin** impurity in pesticide formulations.[5][6] This method is suitable for quality control and stability monitoring.[5][6]

Data Presentation

Table 1: Stability of (E)-Azoxystrobin Under Accelerated Storage

| Storage Condition | Duration | Formulation | Active Ingredient Loss (%) | Reference |
|-------------------|----------|----------------------------|----------------------------|-----------|
| 54 ± 2°C | 21 days | 25% Suspension Concentrate | 2.54 | [1] |
| 54°C | 14 days | Not specified | Chemically stable | [3] |

Note: The data primarily reflects the stability of the (E)-isomer, which is the main component of azoxystrobin formulations.

Table 2: HPLC Method Parameters for Simultaneous Analysis of (E)- and (Z)-Azoxystrobin

| Parameter | Specification | Reference |
|--------------|--|-----------|
| Instrument | High-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD) | [5][6] |
| Mobile Phase | Acetonitrile and water (80:20, v/v) | [9][10] |
| Wavelength | 255 nm | [9][10] |
| Flow Rate | 1.0 mL/min | [9][10] |
| Column | C18 column | [9] |

Experimental Protocols

Protocol 1: Accelerated Storage Stability Study

This protocol is based on the CIPAC MT 46.3 method for accelerated storage.[1]

1. Objective: To assess the stability of (Z)-Azoxystrobin in a formulation under elevated temperature over a defined period.

2. Materials:

- **(Z)-Azoxystrobin** formulation
- Commercial packaging or containers of the same construction and material
- Temperature-controlled oven capable of maintaining $54 \pm 2^\circ\text{C}$
- Validated stability-indicating analytical method (e.g., HPLC-DAD)

3. Procedure:

- Take an initial sample of the **(Z)-Azoxystrobin** formulation for baseline analysis (Time 0).
- Place a sufficient quantity of the formulation into the designated containers, ensuring they are sealed securely.
- Place the containers in the oven pre-heated to $54 \pm 2^\circ\text{C}$.
- Store the samples for the specified duration (e.g., 14 or 21 days).
- After the storage period, remove the samples from the oven and allow them to cool to room temperature.
- Analyze the stored samples along with the Time 0 sample using the validated analytical method to determine the concentration of **(Z)-Azoxystrobin** and any degradation products.
- Observe and record any changes in the physical properties of the formulation (e.g., color, phase separation, crystal growth).

4. Data Analysis:

- Calculate the percentage loss of the active ingredient relative to the initial concentration.
- Quantify the formation of any significant degradation products, including the (E)-isomer if applicable.

Protocol 2: HPLC-DAD Analysis of (E)- and (Z)-Azoxystrobin

This protocol provides a general procedure for the simultaneous quantification of (E)- and **(Z)-Azoxystrobin**.^{[5][6][9][10]}

1. Objective: To determine the concentration of (E)- and **(Z)-Azoxystrobin** in a sample.

2. Materials:

- HPLC system with a DAD detector
- C18 analytical column
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Reference standards for (E)- and **(Z)-Azoxystrobin**
- Sample containing azoxystrobin

3. Chromatographic Conditions:

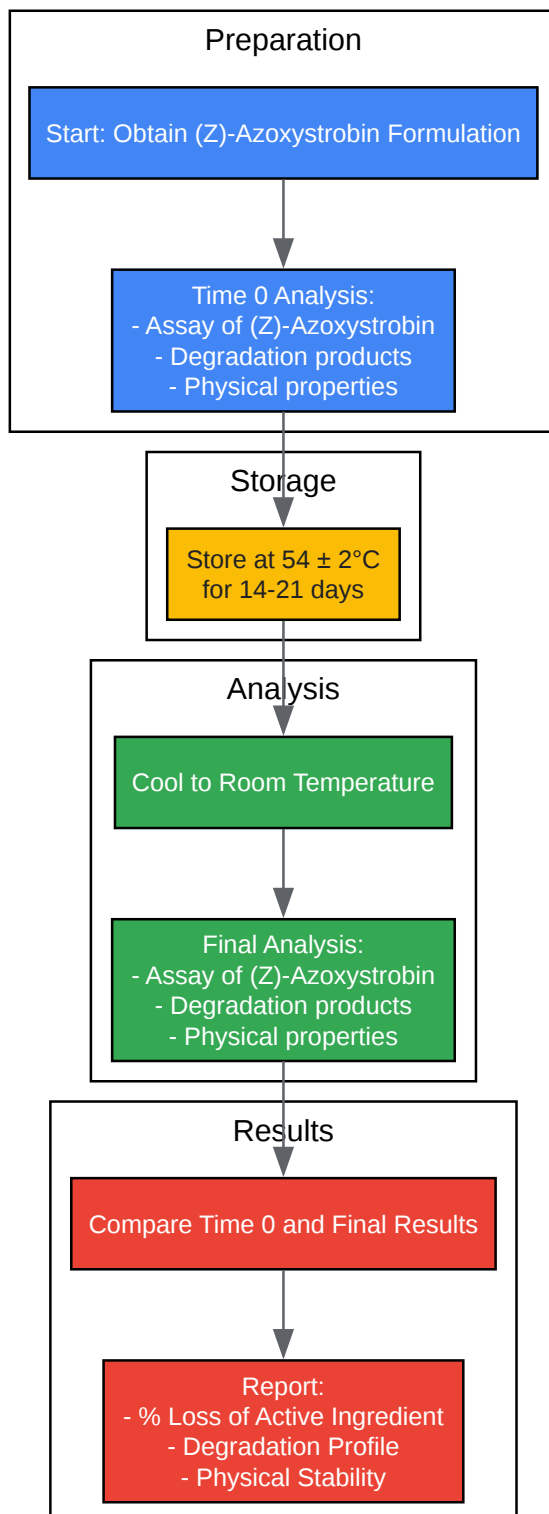
- Mobile Phase: Acetonitrile:Water (80:20, v/v)[9][10]
- Flow Rate: 1.0 mL/min[9][10]
- Detection Wavelength: 255 nm[9][10]
- Injection Volume: 10 µL
- Column Temperature: Ambient

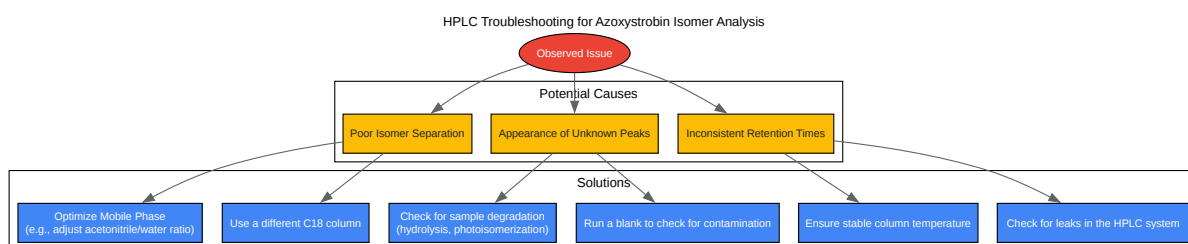
4. Procedure:

- Standard Preparation: Prepare a series of standard solutions of known concentrations for both (E)- and **(Z)-Azoxystrobin** in the mobile phase.
- Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
- Quantification: Identify and integrate the peaks corresponding to (E)- and **(Z)-Azoxystrobin** based on their retention times. Calculate the concentration of each isomer in the sample by comparing the peak areas to the calibration curve.

Mandatory Visualization

Accelerated Storage Stability Workflow

[Click to download full resolution via product page](#)Caption: Workflow for an accelerated storage stability study of **(Z)-Azoxystrobin**.



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